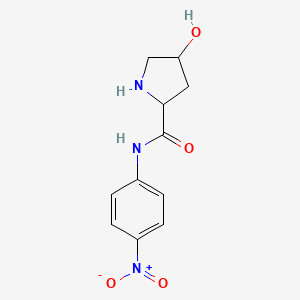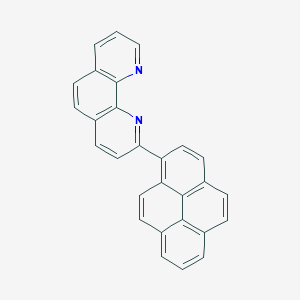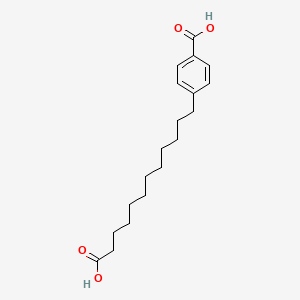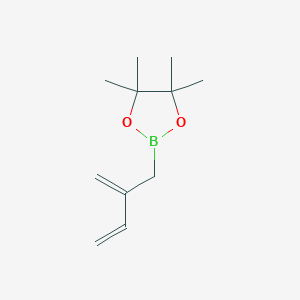
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is often carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or esters.
Reduction: Formation of boranes.
Substitution: Formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could produce various organoboron compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Exploration as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. Molecular targets and pathways would depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methylbut-3-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may confer distinct reactivity and selectivity in chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C11H19BO2 |
|---|---|
Peso molecular |
194.08 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-methylidenebut-3-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h7H,1-2,8H2,3-6H3 |
Clave InChI |
WDLKQXHZSQPGQE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)



![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
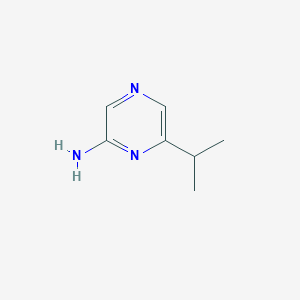

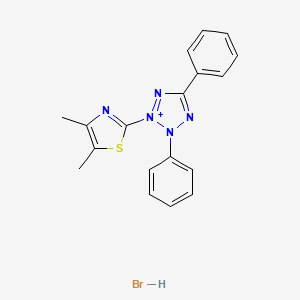
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)

